

Application Notes and Protocol: Lenumlostat Hydrochloride Stock Solution Preparation

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Compound of Interest

Compound Name: *Lenumlostat hydrochloride*

Cat. No.: *B3325314*

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Introduction

Lenumlostat, also known as PAT-1251 or GB2064, is a potent, selective, and orally available inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2).^{[1][2]} As a key enzyme in the cross-linking of collagen and elastin, LOXL2 plays a critical role in the remodeling of the extracellular matrix (ECM).^{[3][4]} Its upregulation is associated with the progression of fibrotic diseases.

Lenumlostat hydrochloride acts as an irreversible inhibitor, forming a pseudo-irreversible complex with LOXL2, thereby preventing ECM stiffening and reducing fibrosis.^{[3][4]} These application notes provide detailed protocols for the preparation, storage, and use of **Lenumlostat hydrochloride** stock solutions for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of **Lenumlostat hydrochloride** is presented below. This data is essential for accurate stock solution preparation and experimental design.

Property	Value	Reference
Chemical Name	(3-((4-(Aminomethyl)-6-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)((3R,4R)-3-fluoro-4-hydroxy-1-pyrrolidinyl)methanone hydrochloride	
Synonyms	PAT-1251 hydrochloride, GB2064 hydrochloride	[5]
CAS Number	2098884-53-6	[6]
Molecular Formula	C ₁₈ H ₁₈ ClF ₄ N ₃ O ₃	[6]
Molecular Weight	435.80 g/mol	[6]
Appearance	To be determined (typically a solid)	[7]

Solubility Data

Lenumlostat hydrochloride exhibits good solubility in common laboratory solvents. The following table provides solubility data for preparing stock solutions.

Solvent	Concentration	Molarity (approx.)	Reference
DMSO	≥ 130 mg/mL	298.30 mM	[8]
Water (H ₂ O)	≥ 100 mg/mL	229.46 mM	[8]

Note: The ">" symbol indicates that the saturation point was not reached at this concentration. [8] For DMSO, it is recommended to use a new, unopened bottle as hygroscopic DMSO can negatively impact solubility.[8]

Protocol: Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a 100 mM stock solution of **Lenumlostat hydrochloride** in DMSO.

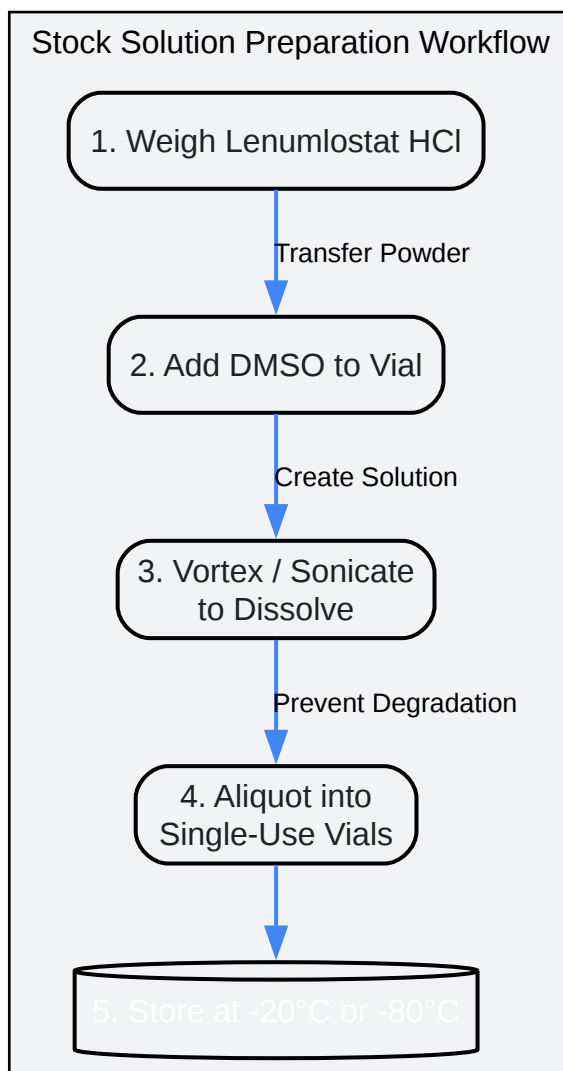
Materials:

- **Lenumlostat hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated micropipettes
- Vortex mixer and/or sonicator

Protocol:

- **Pre-Weighing Preparation:** Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
- **Weighing the Compound:** Carefully weigh the desired amount of **Lenumlostat hydrochloride** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.58 mg.
 - Calculation: $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Desired Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ mg/g}$
 - $\text{Mass (mg)} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 43580 \text{ g/mol} \times 1000 \text{ mg/g} = 43.58 \text{ mg}$
- **Solubilization:** Add the weighed **Lenumlostat hydrochloride** to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL).
- **Dissolution:** Cap the vial securely and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear.

- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[8]
- Storage: Store the aliquots as recommended in the storage and stability section below.



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Caption: Workflow for preparing **Lenumlostet hydrochloride** stock solution.

Storage and Stability

Proper storage is crucial to maintain the activity of the **Lenumlostet hydrochloride** stock solution.

Storage Temperature	Shelf Life	Special Conditions	Reference
-20°C	1 month	Store under nitrogen for best results.	[8]
-80°C	6 months	Recommended for long-term storage.	[8]

Key Recommendations:

- **Avoid Freeze-Thaw Cycles:** Aliquoting into single-use volumes is highly recommended to preserve the compound's integrity.[8]
- **Protect from Light:** Store vials in a dark container or box.

Protocol: Preparing Aqueous Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium.

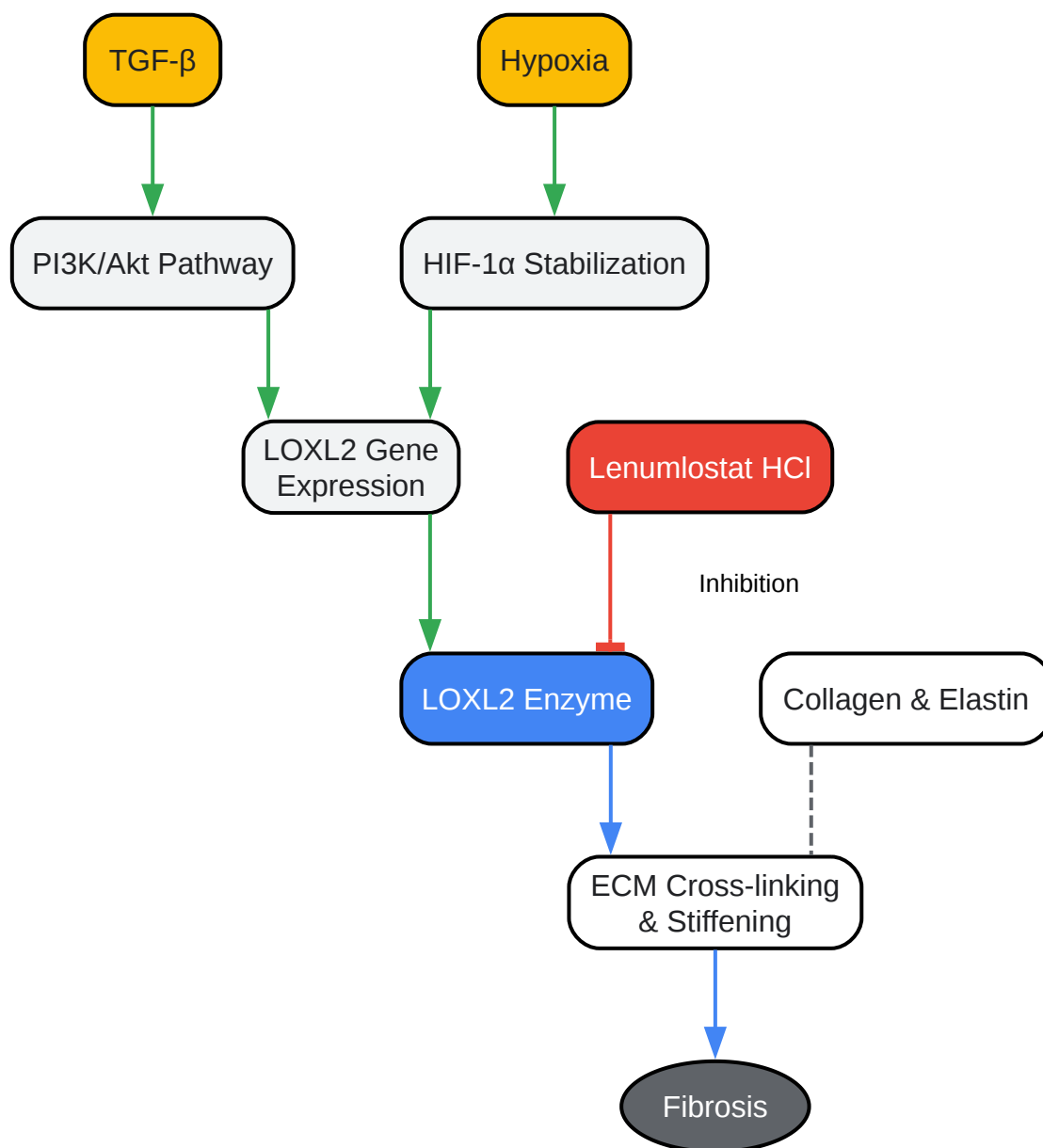
Protocol:

- **Thaw Stock Solution:** Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
- **Calculate Dilution:** Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume. Note: The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
- **Serial Dilution (Recommended):** Perform a serial dilution of the high-concentration stock into your aqueous buffer or medium. For example, first, dilute the 100 mM stock 1:100 into the medium to create a 1 mM intermediate solution. Then, use this intermediate solution to make the final dilutions.

- **Final Dilution:** Add the calculated volume of the intermediate stock solution to the final volume of cell culture medium or assay buffer and mix gently but thoroughly.
- **Sterilization:** If preparing a large volume of aqueous working solution, it is recommended to sterilize it by passing it through a 0.22 μm filter before use.[\[8\]](#)
- **Use Immediately:** Aqueous solutions should be prepared fresh for each experiment and not stored.

Mechanism of Action and Signaling Pathway

Lenumlostat inhibits LOXL2, an enzyme that is a critical downstream effector in fibrotic pathways. LOXL2 expression can be induced by signaling molecules such as Transforming Growth Factor- β (TGF- β) and by hypoxic conditions, which stabilize the transcription factor HIF-1 α .[\[9\]](#) Once active, LOXL2 catalyzes the oxidative deamination of lysine residues on collagen and elastin, leading to covalent cross-linking.[\[3\]](#) This process increases the stiffness of the extracellular matrix, a hallmark of fibrosis. By inhibiting LOXL2, Lenumlostat directly blocks this cross-linking step, representing a targeted therapeutic strategy against fibrosis.[\[1\]](#)[\[3\]](#)



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Caption: Lenumlostat's role in the LOXL2-mediated fibrosis pathway.

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